molecular formula C12H18N4O6S B10821663 7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

货号 B10821663
分子量: 346.36 g/mol
InChI 键: DXEGZURWZZHACR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BI-8925 is a covalent tool compound that inhibits the mixed lineage kinase domain-like protein (MLKL), which is a key effector in the necroptosis pathway. Necroptosis is a form of programmed cell death distinct from apoptosis and is involved in various pathological conditions. BI-8925 belongs to the xanthine class and is known for its ability to stabilize the inactive state of MLKL through a π-π stacking interaction .

准备方法

The synthetic routes and reaction conditions for BI-8925 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving xanthine derivatives. Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

化学反应分析

BI-8925 primarily undergoes reactions typical of xanthine derivatives. These reactions include:

    Oxidation: BI-8925 can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

BI-8925 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

BI-8925 exerts its effects by stabilizing the inactive state of MLKL. MLKL is composed of two domains: the C-terminal pseudokinase domain and the N-terminal executioner domain. In its inactive state, MLKL is locked by an auto-inhibitory α-helix. Upon activation through phosphorylation by the kinases RIPK1 and RIPK3, the auto-inhibitory helix unfolds, allowing the N-terminal domain to multimerize and integrate into the membrane, leading to necroptosis. BI-8925 prevents this process by stabilizing the auto-inhibited state through a π-π interaction between its xanthine core and a specific phenylalanine residue in the auto-inhibitory helix .

相似化合物的比较

BI-8925 is unique among MLKL inhibitors due to its covalent binding and structurally understood mode of action. Similar compounds include:

    GW806742X: Another MLKL inhibitor that works through a different mechanism.

    Necrosulfonamide: An inhibitor that targets MLKL but does not covalently bind to it.

    GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activity.

Compared to these compounds, BI-8925’s covalent binding and specific stabilization of the inactive MLKL state make it a valuable tool for studying necroptosis and developing therapeutic strategies .

属性

分子式

C12H18N4O6S

分子量

346.36 g/mol

IUPAC 名称

7-(2-methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O6S/c1-14-9-8(10(17)15(2)12(14)18)16(7-22-6-5-21-3)11(13-9)23(4,19)20/h5-7H2,1-4H3

InChI 键

DXEGZURWZZHACR-UHFFFAOYSA-N

规范 SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S(=O)(=O)C)COCCOC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。